

# The Immunodominant H-2Kb Restricted Epitope B8R 20-27: A Technical Guide

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## Compound of Interest

Compound Name: B8R 20-27

Cat. No.: B12381365

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## Introduction

The vaccinia virus (VACV)-derived peptide **B8R 20-27**, with the amino acid sequence TSYKFESV, is a well-characterized and immunodominant H-2Kb restricted CD8+ T cell epitope.[1][2] Originating from the B8R protein, a soluble homolog of the interferon-gamma (IFN-γ) receptor, this epitope is a crucial tool for studying the intricacies of cellular immunity against poxvirus infections.[3][4] The B8R protein itself acts as a virulence factor by sequestering host IFN-γ, thereby dampening the antiviral immune response.[4][5] The **B8R 20-27** epitope is highly conserved among various Orthopoxvirus species, including vaccinia, ectromelia, and cowpox viruses, making it a relevant target for cross-protective immunity studies.[1] In C57BL/6 mice, the T cell response to VACV infection is heavily skewed towards this single epitope, with **B8R 20-27** specific CD8+ T cells comprising a significant portion of the total antiviral response.[6][7] This pronounced immunodominance makes the **B8R 20-27** epitope an invaluable model for dissecting the mechanisms of antigen processing and presentation, T cell activation, and the generation of immunological memory. Furthermore, its ability to confer protective immunity in vivo underscores its potential in rational vaccine design. [6][8]

This technical guide provides a comprehensive overview of the **B8R 20-27** epitope, including quantitative data on its immunogenicity, detailed experimental protocols for its characterization,

and visualizations of the key biological pathways and experimental workflows involved in its study.

## Quantitative Data on B8R 20-27 Immunogenicity

The following tables summarize key quantitative data from various studies, highlighting the potent immunogenicity of the **B8R 20-27** epitope.

Table 1: In Vivo CD8+ T Cell Response to **B8R 20-27**

Experimental Model	Assay	Time Point	Measured Response	Reference
C57BL/6 mice infected with VACV (i.p.)	Intracellular Cytokine Staining (ICS)	Day 7 post-infection	10-15% of total splenic CD8+ T cells are B8R 20-27 specific.[6]	[6]
C57BL/6 mice infected with VACV (dermal scarification)	Intracellular Cytokine Staining (ICS)	Day 7 post-infection	>50% of total VACV-specific CD8+ T cells are B8R 20-27 specific.[6]	[6]
C57BL/6 mice immunized with B8R 20-27 peptide + CpG 1826	B8R-pentamer staining	Day 10 post-immunization	Significant increase in B8R-pentamer+ CD8+ T cells in spleen and draining lymph nodes.[2]	[2]
C57BL/6 mice infected with VACV	B8R-pentamer staining	Day 60 post-infection (Memory phase)	Detectable population of B8R-pentamer+ memory CD8+ T cells.[2]	[2]

Table 2: Functional Assays of **B8R 20-27** Specific T Cells

Experimental Model	Assay	Stimulation	Measured Response	Reference
Splenocytes from VACV-infected C57BL/6 mice	IFN- $\gamma$ ELISpot	B8R 20-27 peptide	Significant number of IFN- $\gamma$ producing cells.	
Splenocytes from B8R 20-27 peptide-immunized mice	Intracellular Cytokine Staining (ICS)	B8R 20-27 peptide	Increased frequency of IFN- $\gamma$ producing CD8+ T cells.	
C57BL/6 mice immunized with B8R 20-27 peptide + CpG 1826	Intracellular Cytokine Staining (ICS)	B8R 20-27 peptide	Significant IFN- $\gamma$ production by CD8+ T cells in spleen and draining lymph nodes.[2]	[2]

Table 3: In Vivo Protection Studies

Experimental Model	Challenge	Outcome	Reference
C57BL/6 mice immunized with B8R 20-27 pulsed Dendritic Cells	Lethal intranasal Ectromelia virus (ECTV) challenge	Significant, though incomplete, protection.[6]	[6]
C57BL/6 mice immunized with B8R 20-27 peptide	Lethal intranasal VACV challenge	Majority of immunized mice survived with reduced weight loss compared to controls. [8]	[8]

## Experimental Protocols

Detailed methodologies for key experiments used to characterize the **B8R 20-27** epitope are provided below.

## Peptide-MHC Class I Binding Assay

This protocol is a competitive binding assay to determine the affinity of the **B8R 20-27** peptide for the H-2Kb molecule.

Materials:

- Purified, soluble H-2Kb molecules
- High-affinity radiolabeled standard peptide for H-2Kb
- **B8R 20-27** peptide (TSYKFESV)
- Protease inhibitor cocktail
- 96-well filter plates
- Scintillation fluid and counter

Procedure:

- Prepare a series of dilutions of the **B8R 20-27** peptide and a known H-2Kb binding control peptide.
- In a 96-well plate, incubate a constant amount of purified H-2Kb molecules with a fixed concentration of the radiolabeled standard peptide and varying concentrations of the **B8R 20-27** peptide or control peptide. The incubation should be performed in a buffer containing a protease inhibitor cocktail.
- Incubate the mixture for 48-72 hours at room temperature to allow for binding to reach equilibrium.
- Separate the peptide-MHC complexes from the free peptide by capturing the complexes on a filter plate.

- Wash the filter plate to remove unbound radiolabeled peptide.
- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Calculate the concentration of the **B8R 20-27** peptide required to inhibit 50% of the binding of the radiolabeled standard peptide (IC<sub>50</sub>). A lower IC<sub>50</sub> value indicates a higher binding affinity.

## IFN-γ ELISpot Assay

This assay quantifies the frequency of **B8R 20-27**-specific, IFN-γ-secreting T cells.

Materials:

- 96-well ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody
- Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice
- **B8R 20-27** peptide (TSYKFESV)
- Control peptides (irrelevant peptide and positive control mitogen like Concanavalin A)
- Biotinylated anti-mouse IFN-γ detection antibody
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- ELISpot plate reader

Procedure:

- Isolate splenocytes or PBMCs from mice.
- Add  $2 \times 10^5$  to  $5 \times 10^5$  cells per well to the pre-coated ELISpot plate.
- Add the **B8R 20-27** peptide to the experimental wells at a final concentration of 1-10 μg/mL. Include negative control wells (cells with no peptide) and positive control wells (cells with a

mitogen).

- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Wash the plate to remove the cells.
- Add the biotinylated anti-mouse IFN- $\gamma$  detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-ALP or streptavidin-HRP. Incubate for 1 hour at room temperature.
- Wash the plate and add the appropriate substrate to develop the spots.
- Stop the development by washing with water once the spots are clearly visible.
- Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN- $\gamma$ -secreting cell.

## Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the identification and quantification of **B8R 20-27**-specific T cells producing IFN- $\gamma$  and other cytokines.

Materials:

- Splenocytes or PBMCs from immunized or infected mice
- **B8R 20-27** peptide (TSYKFESV)
- Brefeldin A or Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD44)
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ )
- Fixation and permeabilization buffers
- Flow cytometer

#### Procedure:

- Isolate splenocytes or PBMCs.
- Stimulate  $1-2 \times 10^6$  cells with the **B8R 20-27** peptide (1-10  $\mu\text{g/mL}$ ) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
- For the last 4-5 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.
- Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.
- Wash the cells and fix them using a fixation buffer.
- Permeabilize the cells using a permeabilization buffer.
- Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN- $\gamma$ , anti-TNF- $\alpha$ ) for 30 minutes at room temperature.
- Wash the cells and resuspend them in FACS buffer.
- Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the **B8R 20-27** peptide.

## In Vivo Protection Study

This protocol assesses the ability of a **B8R 20-27**-based vaccine to protect against a viral challenge.

#### Materials:

- C57BL/6 mice
- **B8R 20-27** peptide vaccine formulation (e.g., peptide emulsified in an adjuvant like IFA or with CpG oligonucleotides)
- Live vaccinia virus or ectromelia virus for challenge

- Equipment for monitoring mouse weight and health

#### Procedure:

- Immunize a group of C57BL/6 mice with the **B8R 20-27** peptide vaccine. Include a control group that receives a placebo (e.g., adjuvant alone).
- Administer one or two booster immunizations at appropriate intervals (e.g., 2 weeks apart).
- A week or more after the final immunization, challenge both the vaccinated and control groups of mice with a lethal or sub-lethal dose of live virus (e.g., via intranasal or intraperitoneal injection).
- Monitor the mice daily for weight loss and signs of illness for at least 14 days.
- Record survival rates for each group.
- At specific time points, tissues (e.g., lungs, ovaries) can be harvested to determine viral titers by plaque assay.
- Successful protection is indicated by a significantly higher survival rate, reduced weight loss, and lower viral titers in the vaccinated group compared to the control group.

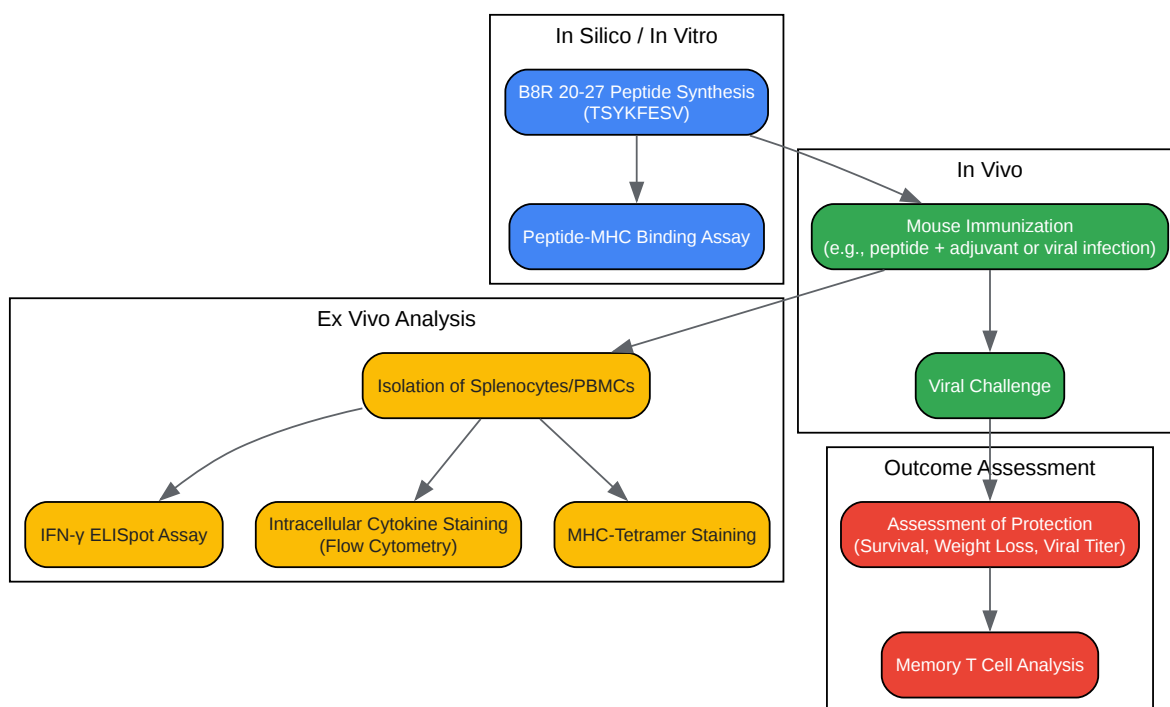
## Visualizations

The following diagrams illustrate key conceptual frameworks for understanding the immunology of the **B8R 20-27** epitope.





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